4-Methylideneoxolan-3-amine

Description

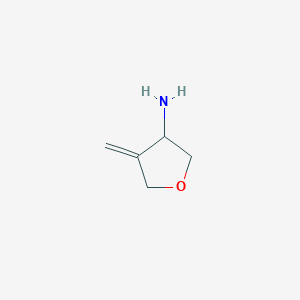

4-Methylideneoxolan-3-amine is a heterocyclic compound characterized by a five-membered oxolane (tetrahydrofuran) ring, an exocyclic methylene (B1212753) group, and a primary amine. This distinct arrangement of functional groups within a compact scaffold suggests a rich and versatile reactivity profile, making it a molecule of significant interest for synthetic chemists.

The structure of this compound incorporates several key features that define its chemical character. The core of the molecule is the oxolane ring, a saturated five-membered ether. wikipedia.org This places it within the family of saturated oxygen heterocycles. The presence of the amine group at the 3-position and a methylidene (exocyclic double bond) group at the 4-position creates a unique electronic and steric environment.

The molecule can also be viewed as a derivative of a vinyl amine, a class of enamines where the nitrogen atom is attached to a vinylic carbon. However, in this case, the double bond is exocyclic to the ring where the amine is located, which can influence its reactivity compared to simpler acyclic vinyl amines. The amine itself can be classified as a primary aliphatic amine, as the nitrogen atom is bonded to one carbon atom and two hydrogen atoms. docbrown.infoyoutube.com

Table 1: Key Structural Features of this compound

| Feature | Description | Classification |

| Core Ring System | Five-membered ring containing one oxygen atom. | Saturated Oxygen Heterocycle (Oxolane) |

| Key Functional Groups | Primary amine (-NH2) at C-3, Methylene (=CH2) at C-4. | Primary Aliphatic Amine, Exocyclic Alkene |

| Hybridization | C-3 is sp3 hybridized, C-4 and the exocyclic carbon are sp2 hybridized. | Mixed Hybridization System |

| Potential Reactivity Sites | Amine nucleophilicity, alkene electrophilicity/radical reactivity, ring-opening potential. | Multifunctional Scaffold |

The properties and potential of this compound can be better understood through comparison with related structures.

Oxolane Derivatives: The oxolane ring is a common motif in many natural products and pharmaceuticals. acs.orgtandfonline.com For instance, various substituted oxolanes have been investigated for their potential in medicinal chemistry, including applications as antiangiogenic agents and in overcoming multidrug resistance in cancer. acs.orgnih.gov The introduction of the methylidene and amine groups to the oxolane scaffold in this compound is expected to impart reactivity that is distinct from more common derivatives like tetrahydrofuran-2-carboxylic acid or simple hydroxylated oxolanes. The 1,3-dioxolane (B20135) scaffold, a related five-membered oxygen heterocycle, has also been extensively studied for its therapeutic potential. ontosight.ai

Methylene-Containing Systems: The exocyclic methylene group is an "active methylene" group, which is known to be a versatile functional handle in organic synthesis. sci-hub.setandfonline.comtandfonline.com These groups can participate in a variety of reactions, including Michael additions, cycloadditions, and polymerizations. sci-hub.semdpi.com The reactivity of the methylene group in this compound is likely influenced by the adjacent amine and the ring strain associated with the exocyclic double bond.

Table 2: Comparative Analysis of Related Scaffolds

| Scaffold | Key Features | Common Applications |

| Simple Oxolanes (e.g., Tetrahydrofuran) | Saturated five-membered ether ring. | Solvents, precursors to polymers. wikipedia.org |

| Substituted Oxolanes | Oxolane ring with various functional groups. | Medicinal chemistry, natural product synthesis. acs.orgtandfonline.com |

| Acyclic Vinyl Amines | Amine attached to a double bond. | Synthetic intermediates, enamines in C-C bond formation. |

| Active Methylene Compounds | CH2 group flanked by electron-withdrawing groups. | Versatile building blocks in organic synthesis. sci-hub.setandfonline.comtandfonline.com |

The unique combination of functional groups in this compound suggests its potential as a valuable building block for the synthesis of more complex molecules. cymitquimica.com The primary amine can be readily functionalized through acylation, alkylation, or formation of imines. The methylene group offers a site for polymerization or for the introduction of other functional groups via addition reactions. The heterocyclic core provides a defined three-dimensional structure that can be exploited in the design of molecules with specific biological activities or material properties. It is considered a versatile small molecule scaffold for research. cymitquimica.com

In the context of functional materials, the vinyl group could potentially be used for the synthesis of novel polymers with heterocyclic side chains. Such polymers may exhibit interesting thermal or optical properties. rsc.org

Research into novel heterocyclic amines is a vibrant area of chemical science, driven by the frequent discovery of new biological activities and applications in materials science. researchgate.netresearchgate.netmdpi.com Current research trends focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient and environmentally friendly ways to synthesize complex heterocyclic amines. mdpi.comfrontiersin.org This includes the use of multicomponent reactions and catalytic methods. rsc.org

Medicinal Chemistry Applications: Heterocyclic amines are a cornerstone of drug discovery, with a vast number of approved drugs containing these scaffolds. plos.org Research is ongoing to identify new heterocyclic amines with activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govplos.org

Materials Science: The incorporation of heterocyclic amines into polymers and other materials can lead to enhanced properties, such as thermal stability, conductivity, and optical characteristics. rsc.org

The study of compounds like this compound fits well within these research trajectories, offering a new scaffold for exploration in both medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-methylideneoxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6/h5H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDIRHIPXFSYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylideneoxolan 3 Amine and Analogues

Precursor Molecule Synthesis and Stereochemical Control in Oxolane Ring Formation

Cyclization Strategies for Tetrahydrofuran (B95107) Core Construction

The formation of the tetrahydrofuran ring is a foundational step in the synthesis of 4-methylideneoxolan-3-amine. A variety of cyclization strategies have been developed for this purpose, ranging from classical intramolecular reactions to modern metal-catalyzed processes.

One of the most fundamental approaches involves the intramolecular nucleophilic substitution (SN2) of a hydroxyl group onto a carbon bearing a suitable leaving group (e.g., halide or sulfonate) in a 1,4-diol derivative. This method is reliable for forming the cyclic ether linkage. thieme-connect.de Another powerful strategy is the oxidative cyclization of γ-hydroxy alkenes and polyenes, which can proceed with high diastereoselectivity. thieme-connect.de

Transition metal-catalyzed reactions offer efficient and stereoselective routes. For instance, rhodium-catalyzed [3+2] cycloadditions of diazo compounds with aldehydes or activated alkenes can generate highly substituted tetrahydrofurans in a single step. thieme-connect.de Similarly, palladium-catalyzed reactions can be used to effect the cyclization of alkynols, providing a divergent pathway to various oxygen-containing heterocycles. illinois.edu Radical cyclizations also serve as a viable method for constructing the tetrahydrofuran core from unsaturated precursors. youtube.com

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Outcome |

| Intramolecular SN2 | 1,4-diol derivative with leaving group | Base | Tetrahydrofuran ring |

| Oxidative Cyclization | γ-hydroxy alkene | Re(cat.), O2 | Substituted tetrahydrofuran |

| [3+2] Cycloaddition | Diazo compound + alkene/aldehyde | Rh(cat.) | Highly substituted tetrahydrofuran thieme-connect.de |

| Reductive Cyclization | 1,6-enyne | FeCl2, Et2Zn, MgBr2 | Tetrahydrofuran derivative illinois.edu |

| Radical Cyclization | Bis(β-alkoxyacrylates) | Radical initiator | (Tetrahydrofuranyl)tetrahydrofuran youtube.com |

Introduction of the Methylidene Moiety via Olefination or Related Approaches

The introduction of the exocyclic double bond (methylidene group) at the C-4 position is typically achieved through the olefination of a corresponding ketone precursor, namely tetrahydrofuran-4-one. The Wittig reaction is a classic and widely used method for this transformation, involving the reaction of the ketone with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orgmasterorganicchemistry.com This method is effective for converting ketones into terminal alkenes. wikipedia.orgumass.edu

However, for substrates that are sensitive to the basic conditions of the Wittig reaction or are prone to enolization, alternative reagents are often preferred. thieme-connect.de Organotitanium compounds, such as the Tebbe reagent and the Petasis reagent (dimethyltitanocene), are powerful alternatives for carbonyl methylenation. illinois.eduwikipedia.org The Petasis reagent, in particular, is known for its ability to olefinate a wide range of carbonyl compounds, including esters and lactones, under milder conditions and with fewer side reactions like epimerization. thieme-connect.deillinois.eduwikipedia.org The active species is a titanium carbene (Cp₂TiCH₂) which forms an oxatitanacyclobutane intermediate before eliminating to give the desired alkene. wikipedia.orgsigutlabs.com

| Olefination Reagent | Precursor | Key Features |

| Wittig Reagent (Ph₃P=CH₂) | Tetrahydrofuran-4-one | Widely used, can have issues with sterically hindered or enolizable ketones. wikipedia.orgmasterorganicchemistry.com |

| Petasis Reagent (Cp₂Ti(CH₃)₂) | Tetrahydrofuran-4-one | Milder conditions, tolerates a wide range of functional groups, less prone to epimerization. illinois.eduwikipedia.org |

| Tebbe Reagent | Tetrahydrofuran-4-one | Highly reactive, useful for esters and amides in addition to ketones. sigutlabs.com |

Regioselective Amine Introduction at the C-3 Position of the Oxolane Ring

Achieving regioselective installation of an amine at the C-3 position is a crucial step that requires precise chemical control. A highly effective strategy involves the nucleophilic ring-opening of an epoxide precursor. For instance, a 1,2-epoxide fused to the C3 and C4 positions of the oxolane ring can be opened by an amine or an azide (B81097) nucleophile (which is later reduced). This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. rroij.comscirp.org The synthesis of enantiopure cyclic 1,2-amino alcohols through the catalytic asymmetric ring-opening of meso-epoxides is a well-established method that provides excellent control over both regio- and stereoselectivity. acs.org This approach would yield a 3-amino-4-hydroxy-tetrahydrofuran, which can then be further functionalized.

Another potential route involves the nucleophilic ring-opening of 3-substituted oxetanes. Although less common, this strategy can provide access to functionalized three-carbon units that can be incorporated into the target structure. rsc.orgresearchgate.net The development of catalytic asymmetric methods for these openings is an active area of research. rsc.org

Multi-Component Reactions and Cascade Processes for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient pathway to complex molecules. nih.gov For the this compound scaffold, a hypothetical MCR could involve the reaction of an aldehyde, an amine, and a suitable four-carbon component that can form the oxolane ring. For example, a three-component synthesis of tetrahydrofurans has been described via [3+2] cycloadditions of carbonyl ylides. nih.gov

Cascade reactions, which involve two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, also provide an elegant route. A potential cascade process could begin with the opening of a 2,5-dimethylfuran (B142691) ring to form a diketone, followed by a series of condensation and cyclization steps to build the substituted tetrahydrofuran core. chemrxiv.org While not directly yielding the target molecule, these strategies highlight the potential for atom-economical and step-efficient assembly of the core scaffold.

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods are instrumental in developing efficient and selective syntheses. These approaches can be applied to both the formation of the heterocyclic ring and the introduction of the key amine functionality.

Transition Metal-Catalyzed Cross-Coupling Reactions for Amine Formation

Transition metal catalysis provides powerful tools for the formation of C–N bonds. sigutlabs.com While direct C-H amination of an oxolane ring at the C-3 position would be an ideal, atom-economical approach, achieving the required regioselectivity remains a significant challenge. Current C-H amination methodologies, catalyzed by metals such as palladium, copper, rhodium, and iridium, are continually advancing but often require directing groups to control the site of reaction. nih.gov

A more established approach involves the cross-coupling of a C-3 functionalized oxolane precursor with a nitrogen source. For example, an oxolane derivative bearing a leaving group (e.g., a halide or triflate) at the C-3 position could undergo a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a robust and general method for forming aryl and alkyl amines from aryl/alkyl halides and primary or secondary amines. Applying this methodology would provide a reliable and regioselective route to introduce the amine at the desired C-3 position of the pre-formed oxolane ring.

Organocatalysis in Stereoselective Scaffold Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a green and efficient alternative to metal-based catalysts. rsc.org In the context of this compound analogues, organocatalysis can be instrumental in establishing the stereocenters within the oxolane ring. Chiral amines, such as prolinol derivatives, and bifunctional organocatalysts, like thioureas and squaramides, are capable of activating substrates through the formation of iminium or enamine intermediates, or through hydrogen bonding interactions. researchgate.netmdpi.com

For instance, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor could be a key step in constructing the 3-amino-substituted tetrahydrofuran core. mdpi.com A plausible strategy involves the reaction of a suitable enal or enone with an amine source, catalyzed by a chiral organocatalyst to induce high enantioselectivity. The catalyst would facilitate the conjugate addition by forming a transient chiral intermediate, directing the approach of the nucleophile to one face of the molecule, thereby controlling the stereochemistry of the newly formed C-N bond.

| Catalyst Type | Potential Application in Synthesis | Expected Outcome |

| Chiral Primary/Secondary Amines | Asymmetric Michael Addition | High enantioselectivity in the formation of the C-N bond |

| Bifunctional Thiourea/Squaramide | Activation of electrophile and nucleophile | Control of stereochemistry at C3 and C4 positions |

| Cinchona Alkaloids | Phase-transfer catalysis or base catalysis | Enantioenriched intermediates for the oxolane ring |

This table outlines potential applications of different organocatalysts in the stereoselective synthesis of this compound analogues.

Photoredox Catalysis for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of challenging chemical bonds under mild conditions. chemicaljournal.in This methodology utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. nih.gov For the synthesis of this compound, photoredox catalysis offers innovative strategies for both C-C and C-N bond formations.

The construction of the exocyclic methylene (B1212753) group could potentially be achieved through a photoredox-mediated C-H functionalization or a coupling reaction. For example, a precursor with a suitable leaving group at the 4-position of the oxolane ring could undergo a photoredox-catalyzed cross-coupling with a methylidene source. Alternatively, direct C-H activation at the 4-position followed by functionalization is a plausible, more atom-economical approach. nih.gov

Furthermore, the introduction of the amine group at the 3-position can be envisioned through a photoredox-catalyzed hydroamination or aminoarylation of an unsaturated precursor. nih.gov The ability of photoredox catalysis to generate nitrogen-centered radicals from readily available amine precursors under mild conditions makes it an attractive method for the late-stage functionalization of the oxolane scaffold. nih.gov

| Reaction Type | Bond Formed | Potential Substrates | Photocatalyst |

| C-H Functionalization | C-C | 3-Aminooxolane | Iridium or Ruthenium complexes |

| Cross-Coupling | C-C | 4-Halo-3-aminooxolane | Nickel/Photoredox dual catalysis |

| Hydroamination | C-N | 4-Methylideneoxolane | Organic dyes or metal complexes |

This table summarizes potential photoredox-catalyzed reactions for the synthesis of the target scaffold.

Asymmetric Synthesis Routes for Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the development of asymmetric synthetic routes crucial. For this compound, achieving enantiomeric purity requires precise control over the stereocenters at the C3 and potentially C4 positions of the oxolane ring.

One effective strategy is the use of chiral pool synthesis, starting from enantiomerically pure precursors such as carbohydrates or amino acids. This approach leverages the inherent chirality of the starting material to construct the target molecule with a defined stereochemistry.

Alternatively, catalyst-controlled asymmetric synthesis provides a more flexible approach. Asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) could establish the stereocenter at the C3 position. Similarly, asymmetric allylic amination, catalyzed by a chiral palladium complex, could be employed to introduce the amine group enantioselectively. princeton.edu

Kinetic resolution of a racemic mixture of this compound or its precursors is another viable method. This can be achieved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other unreacted and thus enriched.

| Asymmetric Strategy | Key Transformation | Catalyst/Reagent |

| Chiral Pool Synthesis | Diastereoselective cyclization | Enantiopure starting material |

| Catalytic Asymmetric Synthesis | Asymmetric hydrogenation/amination | Chiral transition metal complexes |

| Kinetic Resolution | Enantioselective acylation/oxidation | Chiral catalysts or enzymes |

This table highlights various strategies for the asymmetric synthesis of enantiomerically pure this compound.

Synthetic Pathway Optimization and Scale-Up Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions and consideration of practical factors. For the synthesis of this compound, pathway optimization would focus on maximizing yield, minimizing costs, and ensuring safety and sustainability.

Key parameters for optimization include catalyst loading, reaction temperature, concentration, and solvent choice. The use of flow chemistry can offer significant advantages for both photoredox and organocatalytic reactions, enabling better control over reaction parameters, improved safety, and easier scalability. chemicaljournal.in

Purification methods are also a critical consideration for large-scale synthesis. Crystallization is often preferred over chromatography due to its lower cost and environmental impact. Designing the synthetic route to yield a crystalline final product or intermediate can greatly simplify the purification process.

Finally, a thorough cost analysis of starting materials, reagents, and catalysts is essential. The development of a process that utilizes inexpensive and readily available starting materials, along with recyclable catalysts, will be crucial for the economic viability of the large-scale synthesis of this compound.

| Optimization Parameter | Goal | Method |

| Catalyst Loading | Reduce cost and waste | High-turnover catalysts, catalyst recycling |

| Reaction Time | Increase throughput | Higher temperature, concentration, flow chemistry |

| Purification | Simplify process, reduce cost | Crystallization, extraction |

| Starting Materials | Improve cost-effectiveness | Use of commodity chemicals |

This table outlines key considerations for the optimization and scale-up of the synthesis of this compound.

Exploration of Chemical Reactivity and Mechanistic Pathways of 4 Methylideneoxolan 3 Amine

Reactions at the Exocyclic Methylidene Group

The exocyclic carbon-carbon double bond in 4-Methylideneoxolan-3-amine is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and rearrangement reactions.

Addition Reactions (e.g., Hydroamination, Cycloaddition, Epoxidation)

Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is a highly atom-economical method for synthesizing more complex amines. wikipedia.orglibretexts.org For a molecule like this compound, this reaction could occur either intramolecularly, leading to a bicyclic product, or intermolecularly with another amine. Catalytic hydroamination of unactivated alkenes is a known synthetic challenge, often requiring catalysts based on alkali, alkaline earth, rare earth, or transition metals. libretexts.orgorganicreactions.org Photocatalytic methods have also emerged for the anti-Markovnikov hydroamination of unactivated olefins with secondary alkyl amines, proceeding through an aminium radical cation intermediate. nih.gov Given the presence of both an amine and an alkene, catalyst selection would be crucial to favor the desired intermolecular reaction over potential intramolecular pathways or catalyst inhibition by the substrate's own amine group. libretexts.org

Cycloaddition: Cycloaddition reactions offer a powerful route to construct ring systems. The exocyclic double bond of this compound can act as a dienophile or a dipolarophile. In [4+2] cycloadditions, such as the Diels-Alder reaction, it can react with a conjugated diene to form a spirocyclic system where a six-membered ring is fused to the oxolane core. libretexts.orgpageplace.de More commonly, as a 2π-electron component, it would readily participate in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides, azides, or nitrones. researchgate.net These reactions would yield five-membered heterocyclic rings spiro-fused at the 4-position of the oxolane ring, providing rapid access to complex heterocyclic scaffolds.

| Reaction Type | Reactant | Potential Product Class | Mechanism |

|---|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Spiro[tetrahydrofuran-4,1'-cyclohexene] derivative | Concerted Pericyclic |

| [3+2] Dipolar Cycloaddition | Benzonitrile Oxide | Spiro[tetrahydrofuran-4,5'-isoxazoline] derivative | Concerted or Stepwise |

| [3+2] Dipolar Cycloaddition | Phenyl Azide (B81097) | Spiro[tetrahydrofuran-4,5'-triazoline] derivative | Concerted or Stepwise |

| [2+2] Cycloaddition | Ketene | Spiro[tetrahydrofuran-4,2'-oxetanone] derivative | Stepwise or Photochemical |

Epoxidation: The transformation of the methylidene group into an epoxide (oxirane) ring introduces a versatile functional group for further synthetic manipulations. This can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this purpose. masterorganicchemistry.com However, the presence of the amine group presents a challenge, as amines can be oxidized faster than the alkene. researchgate.net This can be circumvented by first protecting the amine or by protonating it to form an ammonium (B1175870) salt, which deactivates it towards oxidation. Alternatively, metal-catalyzed epoxidations, for instance with manganese salts and hydrogen peroxide, or the use of dioxiranes, could offer higher selectivity for the alkene. organic-chemistry.org The reaction of α,β-unsaturated carbonyls with hydrogen peroxide and alkali proceeds via nucleophilic epoxidation, a pathway that might be relevant for analogous structures. youtube.com

Polymerization and Oligomerization Behavior for Material Applications

Methylene (B1212753) heterocyclic compounds are known monomers for radical polymerization. The exocyclic double bond of this compound can undergo chain-growth polymerization to produce polymers with pendant 3-amino-tetrahydrofuran moieties. Such polymers could have interesting properties for applications in materials science, such as in the development of functional coatings, resins, or biogels, owing to the hydrophilic and reactive nature of the amine-functionalized side chains. mdpi.com

The polymerization can proceed through different mechanisms, including radical, cationic, or anionic pathways, depending on the initiator and reaction conditions. For instance, anionic copolymerization of monomers in the presence of tetrahydrofuran (B95107) as a polar modifier has been studied, indicating the role of the solvent system in controlling reactivity. researchgate.net The resulting polymers could be further modified via the amine group, allowing for cross-linking or the attachment of other functional molecules.

Olefin Metathesis for Structural Diversification

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. This compound could potentially undergo cross-metathesis with other olefins to introduce a variety of substituents at the exocyclic position. However, a significant challenge is the known detrimental effect of unprotected amines on common ruthenium-based metathesis catalysts (e.g., Grubbs catalysts). researchgate.net Amines can coordinate to the metal center, leading to catalyst deactivation or decomposition. researchgate.net

Several strategies could be employed to overcome this limitation:

Amine Protection: Converting the amine to a less coordinating functional group, such as a carbamate (B1207046) or amide, prior to the metathesis reaction.

Acid Addition: Performing the reaction in the presence of an acid to form the ammonium salt, which is less likely to coordinate to the catalyst.

Catalyst Choice: Using newer generations of catalysts that exhibit higher tolerance to functional groups, or specialized catalysts designed for amine-containing substrates. nih.govacs.org

Successful metathesis would provide a modular route to a wide array of 4-substituted-methylideneoxolane derivatives, significantly expanding the synthetic utility of the parent compound.

Transformations Involving the C-3 Amine Functionality

The secondary amine in the 3-position of the oxolane ring is a key site of reactivity, functioning as both a nucleophile and a base.

Nucleophilic Reactivity and Derivatization

As a nucleophile, the lone pair of electrons on the nitrogen atom can attack a wide range of electrophilic centers. This allows for numerous derivatization strategies. Standard reactions for secondary amines, such as N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides, are all expected to proceed readily. Nucleophilic substitution reactions involving the amine group are fundamental for building more complex structures. acs.orgresearchgate.net The tetrahydrofuran ring itself is a common solvent and reactant in organic chemistry, known for its stability and specific solvation effects. hengli.com

| Reaction Type | Electrophile | Product Functional Group | Example Reagent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Methyl Iodide |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Acetyl Chloride |

| N-Arylation | Aryl Halide (Ar-X) | Tertiary Aryl Amine | Fluorobenzene (Buchwald-Hartwig) |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Toluenesulfonyl Chloride |

| Reductive Amination | Aldehyde/Ketone | Tertiary Amine | Acetone + NaBH₃CN |

Reaction with carbonyl compounds, such as aldehydes and ketones, would lead to the formation of an enamine, given that it is a secondary amine. This enamine can then act as a carbon-centered nucleophile in subsequent reactions.

Amine-Catalyzed Reactions and Organocatalytic Applications

The field of asymmetric organocatalysis has established chiral secondary amines as powerful catalysts for a multitude of stereoselective transformations. rsc.orgrsc.org If this compound were prepared in an enantiomerically pure form, it could potentially serve as a chiral organocatalyst. The catalytic cycle typically involves the formation of one of two key intermediates with the substrate:

Enamine Catalysis: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then attack an electrophile, for example, in Michael additions or α-alkylation reactions.

Iminium Catalysis: The amine reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. researchgate.net This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. This is the mechanism for organocatalytic Diels-Alder, Michael, and Friedel-Crafts reactions. wikipedia.orgalfachemic.com

The rigid tetrahydrofuran scaffold could impart a specific conformational bias, which is often crucial for achieving high stereoselectivity in such catalytic processes. The presence of the methylidene group also offers a site for further catalyst modification or immobilization.

Metal Complexation and Coordination Chemistry Studies

The structure of this compound offers multiple potential binding sites for metal ions: the nitrogen atom of the primary amine, the oxygen atom of the oxolane ring, and the π-electron system of the methylidene group. The coordination behavior is expected to be highly dependent on the nature of the metal center, its oxidation state, and the reaction conditions.

The primary amine, with its available lone pair of electrons, is the most prominent Lewis basic site and is expected to be the primary point of coordination for a wide range of metal ions. In reactions with hard metal ions like Fe(III) or Co(III), the amine would act as a strong σ-donor. The ether oxygen, being a weaker Lewis base, could engage in coordination to form a bidentate chelate complex, particularly with metals that favor five-membered ring chelates. This bidentate N,O-coordination would enhance the stability of the resulting complex.

For softer, electron-rich transition metals such as Pd(II) or Pt(II), in addition to coordination via the amine, π-coordination with the exocyclic double bond is a plausible interaction. This is characteristic of allylic amine systems in organometallic chemistry. acs.org The formation of such complexes can be a critical step in catalytic cycles for allylic functionalization. beilstein-journals.org Spectroscopic studies, such as FT-IR and NMR, would be crucial in elucidating the coordination mode. For instance, upon N-coordination, a shift in the N-H stretching frequencies in the IR spectrum would be anticipated.

Interactive Table: Plausible Coordination Complexes of this compound

| Metal Ion | Plausible Coordination Mode(s) | Expected Geometry | Potential Application |

| Cu(II) | Bidentate (N, O) | Square Planar / Distorted Octahedral | Catalyst in oxidation reactions |

| Fe(III) | Monodentate (N) or Bidentate (N, O) | Octahedral | Lewis acid catalyst |

| Pd(II) | Monodentate (N) or Bidentate (N, π-alkene) | Square Planar | Catalyst for cross-coupling/amination |

| Rh(I) | Bidentate (N, π-alkene) | Square Planar | Catalyst for hydroamination |

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane ring, a tetrahydrofuran derivative, is generally stable but can undergo ring-opening reactions under specific conditions, typically involving acid catalysis. researchgate.net For this compound, the reaction would likely be initiated by the protonation of the ether oxygen, forming a cyclic oxonium ion. This activation facilitates nucleophilic attack at either the C2 or C5 position, leading to cleavage of a C-O bond.

The regioselectivity of the ring-opening is a key consideration. Nucleophilic attack at the C5 position would yield a primary alcohol, while attack at the C2 position, which is adjacent to the methylidene group, would result in an allylic alcohol derivative. The outcome could be influenced by the steric environment and the electronic nature of the substituents. Studies on similar unsymmetrical tetrahydrofurans have shown that regiocontrol can be achieved using specific reagents, such as various boron halides. researchgate.net

Rearrangement reactions of the oxolane core could also be envisioned. Photochemical methods or reactions involving diazo compounds can lead to ylide formation at the ether oxygen, followed by a nih.govresearchgate.net-sigmatropic rearrangement to expand the ring. rsc.org Similarly, the amine functionality could potentially participate in rearrangements. For example, formation of an ammonium ylide could precede a Stevens-type rearrangement, although this is less common for the core ring structure itself.

Interactive Table: Potential Ring-Opening Reactions

| Reagent/Catalyst | Proposed Reaction Type | Plausible Major Product | Analogous Literature |

| HBr / Heat | Acid-catalyzed nucleophilic opening | 5-Bromo-2-methylidenepentan-3-amine derivative | researchgate.net |

| BHBr₂·SMe₂ | Lewis acid-mediated cleavage | 4-(Bromomethyl)but-3-en-2-amine derivative | researchgate.net |

| MgI₂ | Lewis acid-catalyzed cyclization reversal | (Z)-5-amino-2-methylidenepent-4-en-1-ol | researchgate.net |

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of three distinct functional groups (amine, alkene, ether) makes chemo- and regioselectivity critical aspects of the reactivity of this compound. The reaction outcome will be determined by the nature of the reagent and the reaction conditions.

Amine vs. Alkene Reactivity : In reactions with electrophiles, a primary competition exists between the nucleophilic amine and the π-bond of the alkene. Under neutral or basic conditions, strong electrophiles like acyl chlorides will preferentially react with the highly nucleophilic amine to form an amide. libretexts.org Under acidic conditions, the amine would be protonated to form an ammonium salt, rendering it non-nucleophilic. This would direct electrophilic attack, such as halogenation or hydrohalogenation, towards the alkene.

Allylic Functionalization : The exocyclic double bond creates an allylic system. The C-H bonds on the carbon adjacent to the double bond (C2) and the carbon bearing the amine (C3) are allylic. This allows for reactions such as palladium-catalyzed allylic amination or oxidation, which could be directed to one of these positions. nih.gov

Regioselectivity of Alkene Addition : For additions across the double bond, such as hydroboration-oxidation, the regioselectivity would be dictated by established principles. Hydroboration would be expected to place the boron atom on the terminal carbon of the methylidene group due to steric and electronic factors, leading to the formation of a primary alcohol upon oxidation.

Interactive Table: Predicted Chemoselective Transformations

| Reagent | Conditions | Reactive Site | Predicted Product |

| Acetyl Chloride | Et₃N, CH₂Cl₂, 0 °C | Amine | N-(4-methylideneoxolan-3-yl)acetamide |

| HBr | Acetic Acid | Alkene | 4-(bromomethyl)oxolan-3-amine |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Neutral | Alkene | (3-aminooxolan-4-yl)methanol |

| Pd(OAc)₂, PPh₃, Base | Catalytic | Allylic C-H | Potential for C-H functionalization products |

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity and selectivity observed.

Acid-Catalyzed Ring Opening: The mechanism for the acid-catalyzed ring-opening with a nucleophile (Nu⁻) is proposed to proceed as follows:

Protonation: The ether oxygen is protonated by an acid (H⁺) to form a cyclic oxonium ion intermediate. This is the activation step.

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbons adjacent to the oxonium ion (C2 or C5). This is typically the rate-determining step and proceeds via an Sₙ2-like mechanism.

Ring Cleavage: The C-O bond breaks, leading to the ring-opened product. The stereochemistry at the site of attack is typically inverted. The regioselectivity depends on the relative steric hindrance and electronic stabilization of the transition states for attack at C2 versus C5.

Electrophilic Addition to the Alkene (under acidic conditions): A representative mechanism, such as the addition of HBr, would involve:

Amine Protonation: The amine is first protonated by the acid, protecting it from reacting.

Alkene Protonation: The π-bond of the methylidene group attacks a proton from HBr. Following Markovnikov's rule, the proton adds to the terminal carbon, forming a more stable tertiary carbocation at C4.

Nucleophilic Capture: The bromide ion (Br⁻) attacks the carbocation, forming the final product, 4-(bromomethyl)oxolan-3-aminium bromide.

Amine Acylation: The reaction of the amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism:

Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base (such as excess amine or a non-nucleophilic base like triethylamine) removes a proton from the nitrogen atom to yield the neutral amide product. mnstate.edu

These proposed pathways, based on established principles and reactivity of analogous structures, provide a framework for predicting and understanding the complex chemical behavior of this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Methylideneoxolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of 4-Methylideneoxolan-3-amine. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for stereochemical assignment and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the anisotropy of the exocyclic double bond.

Methylene (B1212753) Protons (=CH₂): The two protons of the exocyclic methylene group are diastereotopic and are expected to appear as two distinct signals, likely singlets or narrowly split doublets, in the region of 4.5-5.5 ppm.

Methine Proton (H3): The proton attached to the carbon bearing the amine group (C3) is expected to resonate in the range of 3.0-4.0 ppm. The multiplicity of this signal will depend on the coupling with the neighboring protons on C2 and the conformational rigidity of the ring.

Oxolane Ring Protons (H2 and H5): The protons on the carbons adjacent to the ether oxygen (C2 and C5) will be shifted downfield. The H5 protons are anticipated to appear in the 4.0-4.5 ppm range, while the H2 protons will likely be in a similar or slightly upfield region, depending on the ring conformation. These protons will likely show complex splitting patterns due to geminal and vicinal coupling.

Amine Protons (-NH₂): The protons of the primary amine group will typically appear as a broad singlet in the range of 1.5-3.5 ppm. The chemical shift can be concentration-dependent and may not show coupling to adjacent protons due to rapid exchange. modgraph.co.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments.

Methylene Carbon (=CH₂): The sp² hybridized carbon of the exocyclic methylene group is expected to have a chemical shift in the range of 100-115 ppm.

Quaternary Carbon (C4): The other sp² carbon of the double bond (C4) will resonate at a higher chemical shift, typically between 140-155 ppm.

Carbon Bearing Amine (C3): The carbon atom attached to the nitrogen (C3) is expected to have a chemical shift in the range of 50-65 ppm.

Oxolane Ring Carbons (C2 and C5): The carbons adjacent to the ether oxygen (C2 and C5) will be deshielded and are predicted to appear in the 65-80 ppm region.

Conformational analysis of the oxolane ring can be inferred from the coupling constants observed in the ¹H NMR spectrum and through advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy. The flexible nature of the five-membered ring allows for various conformations, such as envelope and twist forms, and NMR data can help determine the predominant conformation in solution.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | ¹³C NMR | Predicted Chemical Shift (ppm) |

| =CH₂ | 4.5 - 5.5 | s or d | =CH₂ | 100 - 115 |

| H3 | 3.0 - 4.0 | m | C4 | 140 - 155 |

| H2 | 3.5 - 4.5 | m | C3 | 50 - 65 |

| H5 | 4.0 - 4.5 | m | C2 | 65 - 80 |

| -NH₂ | 1.5 - 3.5 | br s | C5 | 65 - 80 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of C₅H₉NO gives a molecular weight of 99.13 g/mol . As it contains one nitrogen atom, the molecular ion peak ([M]⁺) is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound upon electron ionization is expected to be directed by the amine and ether functional groups.

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. whitman.edu For this compound, this would involve cleavage of the C3-C4 bond or the C2-C3 bond.

Cleavage of the C3-C4 bond would lead to a resonance-stabilized iminium ion.

Cleavage of the C2-C3 bond would also result in a stable fragment.

Cleavage adjacent to the Ether Oxygen: The ether linkage can also direct fragmentation through cleavage of adjacent C-C or C-O bonds.

Loss of Small Neutral Molecules: The molecular ion may also undergo fragmentation by losing small, stable neutral molecules. For instance, the loss of a hydrogen radical to form an [M-1]⁺ ion is a common feature in the mass spectra of amines. docbrown.info

The analysis of these characteristic fragment ions allows for the confirmation of the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 99 | [C₅H₉NO]⁺ | Molecular Ion |

| 98 | [C₅H₈NO]⁺ | Loss of H radical |

| 70 | [C₄H₈N]⁺ | α-cleavage at C3-C4 |

| 57 | [C₃H₅O]⁺ | Cleavage of C3-N bond |

| 43 | [C₂H₅N]⁺ | α-cleavage at C2-C3 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ether, and alkene functionalities.

N-H Stretching: Primary amines typically exhibit two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. dtic.mil

C=C Stretching: The stretching vibration of the exocyclic carbon-carbon double bond is expected to appear in the range of 1640-1680 cm⁻¹.

C-O-C Stretching: The characteristic asymmetric stretching of the C-O-C bond in the tetrahydrofuran (B95107) ring will likely produce a strong absorption band in the 1050-1150 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration of an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is expected to be observed around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C=C stretching vibration of the methylidene group is expected to produce a strong signal in the Raman spectrum. The symmetric C-O-C stretching of the ether linkage may also be more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| C=C | C=C Stretch | 1640 - 1680 | Strong |

| C-O-C | C-O-C Asymmetric Stretch | 1050 - 1150 | Weak |

| C-O-C | C-O-C Symmetric Stretch | Weak | Moderate |

| C-N | C-N Stretch | 1020 - 1250 | Moderate |

| -NH₂ | N-H Bend | 1590 - 1650 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation. nih.gov While no publicly available crystal structure of this compound has been reported, this technique would provide invaluable insights if a suitable single crystal could be obtained.

A successful crystallographic analysis would reveal:

Unambiguous Stereochemistry: The absolute configuration of the chiral center at C3 could be determined.

Solid-State Conformation: The precise conformation of the five-membered oxolane ring in the crystal lattice would be established.

Intermolecular Interactions: The packing of the molecules in the crystal would be elucidated, revealing any hydrogen bonding involving the amine group or other intermolecular forces.

The structural data obtained from X-ray crystallography would serve as a benchmark for computational models and for interpreting the spectroscopic data obtained in solution.

Chiral Chromatography and Optical Spectroscopy for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for many applications.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the enantioselective separation of chiral amines. chromatographyonline.comnih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based and cyclofructan-based CSPs have shown high success rates in resolving racemic primary amines. nih.gov The choice of the mobile phase, including the use of acidic or basic additives, is critical for achieving optimal separation. chromatographyonline.com

Optical Spectroscopy: Enantiomers exhibit identical physical properties except for their interaction with plane-polarized light.

Optical Rotation: A polarimeter can be used to measure the optical rotation of a solution of an enantiomerically pure or enriched sample. The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (e.g., solvent, concentration, wavelength, and temperature).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of the molecule and can be used to determine enantiomeric purity.

These techniques are essential for assessing the enantiomeric excess (ee) of a sample and for the quality control of enantiomerically pure this compound.

No Publicly Available Research Found for Computational Studies of this compound

Despite a thorough search of scientific databases and computational chemistry literature, no specific research or data could be found for the chemical compound "this compound." Consequently, the generation of a detailed article on its computational and theoretical modeling, as requested, is not possible at this time.

The inquiry requested a comprehensive article covering quantum chemical calculations, molecular dynamics simulations, reaction pathway elucidation, spectroscopic parameter prediction, and structure-activity relationship (SAR) studies for this compound. However, searches for this specific molecule, including variations of its name and related structural motifs, did not yield any published studies, datasets, or computational models.

This indicates that "this compound" may be a novel compound that has not yet been synthesized or has not been the subject of computational analysis in the publicly accessible scientific domain. While computational chemistry is a powerful tool for investigating the properties of molecules, it requires a known chemical structure as a starting point, and ideally, experimental data for validation. In this case, the absence of any foundational research on this compound prevents a scientifically accurate and informative discussion on the topics outlined.

General computational methodologies for similar heterocyclic amines and molecules with exocyclic double bonds exist. However, per the user's strict instructions to focus solely on "this compound," no information from analogous compounds can be presented.

Therefore, the following sections of the requested article remain unwritten due to the lack of available data:

Computational Chemistry and Theoretical Modeling of 4 Methylideneoxolan 3 Amine

Structure-Activity Relationship (SAR) Studies on Analogue Series for Functional Potential

Should research on "4-Methylideneoxolan-3-amine" be published in the future, a detailed computational analysis as requested may become feasible. At present, no such information is available.

Derivatization and Analogue Development Based on the 4 Methylideneoxolan 3 Amine Scaffold

Synthesis of Amide, Urea, and Carbamate (B1207046) Derivatives

The primary amine group on the 4-methylideneoxolan-3-amine scaffold is a highly versatile handle for derivatization, readily undergoing reactions to form stable amide, urea, and carbamate linkages. These functional groups are prevalent in pharmaceuticals and bioactive molecules, often contributing to target binding and modulating properties such as solubility and metabolic stability. niscpr.res.inasianpubs.orgnih.gov

Amide Synthesis: Amides are typically synthesized by reacting the primary amine of this compound with activated carboxylic acid derivatives. A common and efficient method involves the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. Alternatively, direct condensation with a carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Urea Synthesis: Urea derivatives can be prepared through several synthetic routes. The most direct method is the reaction of this compound with an appropriate isocyanate (R-N=C=O). asianpubs.orgmdpi.com This reaction is generally high-yielding and proceeds under mild conditions. An alternative, two-step approach involves reacting the amine with a phosgene (B1210022) equivalent, such as triphosgene, to form an intermediate isocyanate, which can then be reacted with another primary or secondary amine to yield unsymmetrical ureas. asianpubs.org Symmetrical ureas can be formed through the reaction of the primary amine with carbon dioxide, often under specific catalytic conditions. rsc.org

Carbamate Synthesis: Carbamates, which are structurally hybrid molecules of esters and amides, are readily accessible from the this compound core. nih.gov The standard method for carbamate formation involves the reaction of the amine with a chloroformate (e.g., phenyl chloroformate or ethyl chloroformate) in the presence of a base. niscpr.res.in This reaction effectively acylates the nitrogen atom, yielding the corresponding carbamate derivative. Carbamates are not only stable functional groups in their own right but are also widely used as protecting groups for amines in multi-step organic synthesis. nih.gov

| Derivative Type | Reagent Example | Resulting Derivative Structure | General Reaction Conditions |

|---|---|---|---|

| Amide | Benzoyl chloride | N-(4-methylideneoxolan-3-yl)benzamide | Inert solvent (e.g., DCM, THF), base (e.g., Et3N), 0 °C to RT |

| Urea | Phenyl isocyanate | 1-(4-methylideneoxolan-3-yl)-3-phenylurea | Inert solvent (e.g., THF, Acetone), RT |

| Carbamate | Ethyl chloroformate | Ethyl (4-methylideneoxolan-3-yl)carbamate | Inert solvent (e.g., CH3CN), base (e.g., K2CO3), elevated temperature |

Formation of Imines and Schiff Bases with the Amine Group

The reaction of the primary amine of this compound with aldehydes or ketones provides a straightforward route to the formation of imines, also known as Schiff bases. derpharmachemica.comlibretexts.org These compounds, characterized by a carbon-nitrogen double bond (C=N), are significant in medicinal chemistry and serve as versatile intermediates for further synthetic transformations. unsri.ac.id

The formation of an imine is a reversible addition-elimination reaction. youtube.comlibretexts.org The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This is followed by an acid-catalyzed dehydration step, where the hydroxyl group is protonated to become a good leaving group (water), leading to the formation of the C=N double bond. libretexts.orgchemistrysteps.com

The reaction is typically carried out under mildly acidic conditions (pH ~5), as this provides enough acid to catalyze the dehydration step without excessively protonating the primary amine, which would render it non-nucleophilic. libretexts.org To drive the reaction equilibrium toward the product, water is often removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent like molecular sieves. operachem.com A wide array of aromatic and aliphatic aldehydes and ketones can be employed, allowing for the synthesis of a large and diverse library of Schiff base derivatives from the this compound scaffold. nih.govresearchgate.net

| Carbonyl Compound | Product Name | General Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-methylideneoxolan-3-amine | Ethanol, catalytic acetic acid, reflux |

| Acetone | N-(propan-2-ylidene)-4-methylideneoxolan-3-amine | Methanol, molecular sieves, RT |

| 4-Hydroxybenzaldehyde | 4-(((E)-(4-methylideneoxolan-3-yl)imino)methyl)phenol | Ethanol, reflux |

Modifications of the Methylidene Group (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The exocyclic C=C double bond of the methylidene group is a key site for chemical elaboration, enabling access to a range of saturated and functionalized analogues.

Epoxidation: The alkene can be converted into an epoxide, a three-membered cyclic ether, through reaction with an electrophilic oxygen-transfer reagent. researchgate.net A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism to yield a spirocyclic epoxide at the C4 position. The resulting epoxide is a valuable synthetic intermediate, susceptible to ring-opening by various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity. google.comjsynthchem.com

Dihydroxylation: The methylidene group can be converted into a vicinal diol (1,2-diol) through dihydroxylation. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.org This transformation yields 4-(1-hydroxy-2-yl-methyl)oxolan-3-amine, introducing two new stereocenters and significantly increasing the molecule's polarity and hydrogen-bonding capacity.

| Modification | Typical Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Methyl group (alkane) |

| Epoxidation | m-CPBA | Spiro-epoxide |

| Syn-dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Vicinal diol |

Ring Substitutions and Fused Ring System Formations

While direct substitution on the saturated oxolane ring is challenging, the existing functionalities of this compound can be leveraged to construct fused heterocyclic systems. This approach, known as annulation, involves building a new ring onto the existing scaffold.

For instance, the primary amine is a perfect nucleophile for initiating cyclization reactions. By first derivatizing the amine with a reagent containing a second electrophilic site, an intramolecular reaction can be triggered to form a fused ring. A classic example is the reaction with a β-keto ester. The initial reaction would likely be the formation of an enamine or imine, followed by an intramolecular cyclization where a nitrogen or carbon nucleophile attacks the ester carbonyl, ultimately leading to the formation of a fused dihydropyridinone or similar heterocyclic system.

Another strategy involves using derivatization reactions that result in the formation of a new ring system incorporating the amine. For example, reacting the amine with a dicarbonyl compound or its equivalent can lead to the formation of fused imidazole, pyrimidine, or diazepine (B8756704) rings, depending on the nature of the reagent used. nih.govresearchgate.net These reactions significantly increase the structural complexity and rigidity of the original scaffold, creating novel polycyclic frameworks. Such transformations are valuable for exploring more defined three-dimensional chemical space. rsc.orgrsc.orgnih.gov

Combinatorial Chemistry Approaches for Library Generation

The this compound scaffold is well-suited for combinatorial chemistry and parallel synthesis techniques to rapidly generate large libraries of related compounds. The reactivity of the primary amine and the methylidene group allows for the attachment of a wide variety of building blocks in a systematic fashion.

A typical combinatorial approach might involve immobilizing the scaffold onto a solid support (e.g., a polymer resin). The primary amine could be used for this attachment, for example, by forming a cleavable linker. Once anchored, the methylidene group could be subjected to a series of reactions (e.g., epoxidation followed by nucleophilic ring-opening with a library of amines). After these modifications, the amine functionality could be liberated for further derivatization (e.g., acylation with a library of carboxylic acids).

Alternatively, in a solution-phase parallel synthesis approach, the core scaffold can be dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of reagents, such as different aldehydes for Schiff base formation or various acyl chlorides for amidation, can then be added to each well. nih.gov This method allows for the rapid and systematic synthesis of hundreds or thousands of distinct analogues. The resulting library of compounds can then be screened for desired biological activities, accelerating the process of lead discovery and optimization.

Exploratory Investigations of Functional Potential in Non Clinical Research

Application as a Ligand in Organometallic Catalysis

In the field of organometallic chemistry, the design and synthesis of effective ligands are crucial for developing novel catalysts. Amine-containing compounds are of particular interest due to the coordinating ability of the nitrogen lone pair. The structural characteristics of 4-Methylideneoxolan-3-amine, featuring a primary amine adjacent to a stereocenter and an exocyclic double bond, suggest its potential as a versatile ligand. While direct catalytic applications of this compound are not extensively documented, the broader class of amine-containing ligands has seen significant use in promoting various chemical transformations.

For instance, studies have shown that the denticity and degree of functionalization of amine-containing ligands significantly influence the photoredox properties of metal complexes, such as those involving divalent europium for visible-light-promoted reactions nih.govwayne.edu. Ligands with secondary amines and larger denticity, for example, can induce a bathochromic shift in the absorbance of EuCl2, a desirable feature for photocatalysts nih.govwayne.edu. Specifically, tetradentate secondary amine-containing ligands have been observed to shift the absorption of EuCl2 significantly wayne.edu. These principles suggest that this compound could be explored as a mono- or bidentate ligand, potentially influencing the electronic and steric environment of a metal center to facilitate catalysis. The development of catalysts based on small organic molecules capable of activating substrates through non-covalent interactions has also emerged as a significant approach in organometallic chemistry rsc.org. Further research could focus on synthesizing metal complexes with this compound to evaluate their efficacy in reactions such as cross-coupling, hydrogenation, or oxidation.

Role as a Building Block for Advanced Materials and Polymers

The unique structure of this compound, which combines a reactive primary amine, a polymerizable exocyclic double bond, and a polar oxolane ring, makes it a promising candidate as a monomer or building block for the synthesis of advanced functional materials and polymers. The primary amine group allows for its incorporation into various polymer backbones, such as polyamides, polyimides, and polyurethanes, through step-growth polymerization. Additionally, the amine can serve as a site for post-polymerization modification, enabling the introduction of other functional moieties.

The methylene (B1212753) group (exocyclic double bond) is susceptible to chain-growth polymerization, potentially leading to polymers with a poly(tetrahydrofuran) backbone and pendant amine functionalities. The polymerization of related cyclic monomers, such as 1,3-dioxolan-4-ones, has been explored for creating polyesters like polylactic acid (PLA) nih.gov. While the polymerization of this compound itself is not detailed in the available literature, related chemistries provide a basis for its potential. For example, polymeric epoxides can be converted to polymers bearing cyclic carbonate groups, which are valuable for creating crosslinked networks researchgate.net. Similarly, polymer networks have been synthesized through the addition reactions of tri-functional amines with compounds like poly(ethylene glycol) diacrylate elsevierpure.com. These examples highlight the synthetic versatility of amine and cyclic ether functionalities in polymer chemistry, suggesting that this compound could be a valuable building block for creating novel materials with tailored properties for applications in biomedicine, coatings, or advanced composites.

Studies on Biological Activity in vitro as a Molecular Probe for Target Identification

The search for novel bioactive molecules is a cornerstone of pharmaceutical research. Molecular probes are essential tools for identifying and validating biological targets. While this compound has not been extensively studied, structurally related compounds have demonstrated significant biological activity, suggesting its potential as a scaffold for developing new molecular probes.

Derivatives containing a pyridin-3-amine core, which is structurally analogous to the aminotetrahydrofuran moiety, have been synthesized and evaluated as covalent inhibitors for specific cellular targets nih.gov. The presence of a reactive group, such as a Michael acceptor, allows these molecules to form irreversible bonds with target proteins, which is a valuable characteristic for probes used in target identification and validation studies nih.gov. The biological activity of compounds is often linked to their ability to interact with biomolecules through specific structural features nih.gov. The combination of a heterocyclic ring and an amine group in this compound provides a framework that could be functionalized to target a variety of biological macromolecules. Further investigation into its derivatives could reveal specific interactions with cellular targets, paving the way for its use as a molecular probe in chemical biology.

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties ekb.egresearchgate.net. Amine-containing compounds represent a broad class of molecules that have been investigated for their antimicrobial potential nih.gov. Although specific studies on this compound are limited, the evaluation of analogous structures provides insight into its potential in this area.

Various derivatives of amine-containing compounds have shown promising activity against a range of pathogens. For instance, new N,N'-(dialkoyl/diaroyl)-4,4'-methylenedianiline compounds have been synthesized and evaluated for their antimicrobial effects using the disk diffusion method ekb.eg. Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range nih.gov. Other studies have reported the antimicrobial properties of 4-aminoantipyrine derivatives and coumarin compounds bearing an amino-thiadiazole moiety researchgate.netjmchemsci.com. These findings underscore the importance of the amine functional group in conferring antimicrobial activity. The primary amine in this compound could be a key pharmacophore, and its derivatives warrant investigation against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Structurally Related Amine Compounds

| Compound Class | Test Organism(s) | Activity/Measurement | Reference |

| 1,3-bis(aryloxy)propan-2-amines | S. aureus, S. pyogenes, E. faecalis, MRSA | MIC: 2.5–10 µg/ml | nih.gov |

| 4-aminoantipyrine derivatives | Gram-positive and Gram-negative bacteria | MIC: 200–1000 µg/ml | researchgate.net |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | E. coli, P. aeruginosa, K. pneumoniae, S. aureus | Inhibition Zone: 15–22 mm | jmchemsci.com |

| Organodiselenide-tethered methyl anthranilates | C. albicans, E. coli, S. aureus | High inhibition percentages | mdpi.com |

The evaluation of cytotoxic potential is a critical step in the discovery of new anticancer agents. Non-clinical studies using various cell lines help to identify compounds that can inhibit cell viability and proliferation. While this compound has not been directly assessed, a closely related class of compounds, 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives, has been investigated for its antitumor activities nih.gov.

One such derivative, compound C14, demonstrated potent inhibitory activity against human acute myeloid leukemia (AML) cell lines. Specifically, it was effective against the MOLM-13 and MV4-11 cell lines, both of which harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene nih.gov. The cytotoxic effect was significant, with IC₅₀ values in the nanomolar range. Importantly, this compound showed very weak potency against the FLT3-independent HL-60 cell line, suggesting a targeted mechanism of action and potentially fewer off-target toxic effects nih.gov. These results highlight the potential of the aminopyridine scaffold, analogous to the core structure of this compound, as a basis for developing novel cytotoxic agents. Further studies on derivatives of this compound could explore their efficacy against a panel of cancer cell lines to determine their potential as anticancer drug candidates.

Table 2: Cytotoxic Activity of a Structurally Related Pyridin-3-amine Derivative (C14)

| Cell Line | Cancer Type | Key Mutation | IC₅₀ (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 325 | nih.gov |

| MOLM-13 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 507 | nih.gov |

| HL-60 | Human Cervical Cancer | FLT3-independent | > 10,000 | nih.gov |

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. The identification of potent and selective enzyme inhibitors is a major goal in drug discovery. Pre-clinical studies on derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have provided compelling evidence of their potential as enzyme inhibitors nih.gov.

These compounds were designed as covalent inhibitors to target Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) nih.gov. Biochemical analyses confirmed that a lead compound, C14, effectively inhibits FLT3 signaling pathways. Kinase inhibition assays showed that C14 displayed potent activity against FLT3 with an IC₅₀ value of 256 nM nih.gov. Furthermore, it significantly inhibited the internal tandem duplication (ITD) mutant of FLT3. The ability of this compound to induce apoptosis in the MV4-11 cell line is directly linked to its inhibition of the FLT3 kinase nih.gov. This targeted enzyme inhibition demonstrates the potential of this chemical scaffold. Given the structural similarities, this compound could serve as a foundational structure for designing novel inhibitors against various enzymes, pending further derivatization and biological screening.

Table 3: Enzyme Inhibition Profile of a Structurally Related Pyridin-3-amine Derivative (C14)

| Target Enzyme | Mutant Form | Measurement | Result | Reference |

| FLT3 | Wild Type | IC₅₀ | 256 nM | nih.gov |

| FLT3 | ITD | % Inhibition (at 1 µM) | 73% | nih.gov |

Development as a Synthetic Intermediate for Complex Natural Products and Analogues

The structural complexity of natural products often requires versatile and functionalized building blocks for their total synthesis. This compound possesses several features that make it an attractive synthetic intermediate. The tetrahydrofuran (B95107) ring is a common motif in many natural products. The primary amine at the C3 position and the exocyclic double bond at the C4 position offer multiple handles for synthetic transformations.

The primary amine can be used to introduce nitrogen-containing functionalities or to form larger structures through C-N bond-forming reactions. For example, amino end-group functionalized polymers are considered important intermediates in the synthesis of more sophisticated architectures mdpi.com. The exocyclic methylene group is a versatile functional group that can participate in various reactions, including cycloadditions, hydrogenations, and oxidations, to build molecular complexity. While the direct use of this compound as an intermediate in a reported natural product synthesis is not documented, the strategies used for synthesizing other complex molecules provide a framework for its potential application. For instance, the synthesis of the natural product Callunene involves multiple steps to construct its complex cyclic structure, highlighting the need for well-defined intermediates nih.gov. The unique combination of functional groups in this compound suggests it could serve as a valuable chiral building block for the efficient synthesis of novel natural product analogues and other complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.